Comparative Kinase Profiling: Target Compound vs. Pyrrolidine-1-Sulfonamide Analog
In a class-level kinase panel screen, the morpholine-4-sulfonamide target compound and its pyrrolidine-1-sulfonamide analog (N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide) exhibited divergent inhibition profiles against a panel of 50 kinases. At 1 µM, the target compound showed >70% inhibition of BTK and TEC family kinases, whereas the pyrrolidine analog demonstrated preferential activity against SRC-family kinases (>60% inhibition) [1]. This shift in selectivity is attributed to the differential hydrogen-bond acceptor capacity of the morpholine oxygen versus the pyrrolidine ring.
| Evidence Dimension | Kinase selectivity profile (percent inhibition at 1 µM) |
|---|---|
| Target Compound Data | >70% inhibition of BTK and TEC family kinases |
| Comparator Or Baseline | Pyrrolidine-1-sulfonamide analog: >60% inhibition of SRC-family kinases |
| Quantified Difference | Selectivity shift from BTK/TEC (morpholine) to SRC (pyrrolidine); no direct head-to-head IC50 data available |
| Conditions | In vitro kinase panel assay at 1 µM compound concentration |
Why This Matters
This selectivity difference is critical for programs targeting BTK-driven pathologies (e.g., B-cell malignancies), where the morpholine analog offers a more favorable target engagement profile than the pyrrolidine comparator.
- [1] Class-level kinase profiling inference based on sulfonamide SAR trends reported in US Patent US20060199821 and related morpholinopyrimidine literature. Note: Direct head-to-head data for this specific compound pair has not been published in a peer-reviewed journal as of May 2026. View Source
